3,7-Dimethyl-3H-imidazo[4,5-F]quinoline
Overview
Description
3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is a type of heterocyclic aromatic amine (HAA) that is found in cooked food as a byproduct of the browning reaction . It is a pale orange crystalline solid or light yellow powder . It is sensitive to light and air and is slightly water soluble .
Synthesis Analysis
The synthesis of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline involves several steps. The strongly mutagenic compound was synthesized from 6-amino-7-methylquinoline . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is complex. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline are diverse. It could catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation . It also undergoes isotope dilution analysis with 2amino-8-methyl-3- (trideuteromethyl)-3H-imidazo [4,5- f]quinoxaline and 2-amino-1- (trideuteromethyl)-6-phenyl-imidazo [4,5-b]pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline include its sensitivity to light and air, and its slight water solubility . It is a pale orange crystalline solid or light yellow powder .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Novel methods for synthesizing quinoline fused imidazoquinolines using iodine–dimethyl sulfoxide (I2–DMSO) have been developed. This process offers advantages such as simple reaction conditions, no need for metal catalysts, and high yields (Kale et al., 2016).
Analytical Method Development : Liquid chromatography-electrospray ionisation/multi stage mass spectrometry (LC–ESI–MS/MS) has been used to characterize and quantify heterocyclic amine (HCA) compounds, including variants of 3H-imidazo[4,5-F]quinoline (Jinap et al., 2019).
Green Synthesis Approaches : Studies have explored dimethyl sulfoxide-involved one-pot synthesis methods for N-heterocycle-fused quinoxalines, including imidazoquinoline derivatives (Xie et al., 2017).
Potential Biological and Pharmacological Activities
PI3K/PKB-Pathway Inhibition : Imidazoquinoline derivatives have been identified as modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, showing potential for clinical development (Stauffer et al., 2008).
Antitumor Activities : Various guanylhydrazones synthesized from imidazoquinolines have demonstrated antitumor activities, with some acting as inhibitors in the mitochondrial respiratory chain (Andreani et al., 2005).
Allosteric Modulation at Adenosine Receptors : Certain 1H-imidazoquinolines have been found to selectively enhance agonist binding and function at human A3 adenosine receptors, suggesting potential for treating conditions like brain ischemia (Gao et al., 2002).
Safety And Hazards
3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is considered a potent hazardous carcinogen . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is possibly carcinogenic to humans (Group 2B) .
Future Directions
The future directions for research on 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline include the development of new antibiotic compounds due to the growing antibiotic-resistant bacteria . There is also a need to find robust and reliable analytical methods to measure the contents of these compounds in food samples . The development of new drugs that overcome the AMR problems is also a significant future direction .
properties
IUPAC Name |
3,7-dimethylimidazo[4,5-f]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-3-4-9-10(14-8)5-6-11-12(9)13-7-15(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKHVBSTFSLLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-3H-imidazo[4,5-F]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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